N-[1-[(cyclohexylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(cyclohexylamino)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide, commonly known as CXCR4 antagonist, is a small molecule that acts as a potent antagonist of the chemokine receptor CXCR4. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, HIV, and inflammatory disorders. In
Wirkmechanismus
CXCR4 antagonist acts by binding to the CXCR4 receptor and blocking its activation by chemokines. CXCR4 is a G protein-coupled receptor that plays a crucial role in cell migration, proliferation, and survival. By inhibiting CXCR4 signaling, CXCR4 antagonist can disrupt these cellular processes and inhibit disease progression.
Biochemical and Physiological Effects:
CXCR4 antagonist has been shown to have various biochemical and physiological effects. In cancer, CXCR4 antagonist can induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. In HIV, CXCR4 antagonist can prevent viral entry into host cells and inhibit viral replication. In inflammatory disorders, CXCR4 antagonist can reduce inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
CXCR4 antagonist has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified. It has high potency and specificity for the CXCR4 receptor, making it an ideal tool for studying CXCR4 signaling. However, CXCR4 antagonist also has some limitations. It can be toxic at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for CXCR4 antagonist research. One direction is to explore its potential as a therapeutic agent in other diseases, such as cardiovascular disease and neurological disorders. Another direction is to develop more potent and selective CXCR4 antagonists that can overcome the limitations of current compounds. Additionally, further studies are needed to fully understand the mechanisms underlying CXCR4 antagonist's effects and to optimize its clinical applications.
Conclusion:
In conclusion, CXCR4 antagonist is a promising small molecule with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the therapeutic potential of CXCR4 antagonist and to develop more effective treatments for diseases where CXCR4 signaling plays a critical role.
Synthesemethoden
The synthesis of CXCR4 antagonist involves a series of chemical reactions that require specific reagents and conditions. The most commonly used method for synthesizing CXCR4 antagonist is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative and an aryl halide in the presence of a palladium catalyst. The resulting product is then subjected to further chemical transformations to obtain the final CXCR4 antagonist compound.
Wissenschaftliche Forschungsanwendungen
CXCR4 antagonist has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CXCR4 antagonist has been shown to inhibit tumor growth, metastasis, and angiogenesis. In HIV, CXCR4 antagonist has been explored as a potential treatment option to prevent viral entry into host cells. In inflammatory disorders, CXCR4 antagonist has been shown to reduce inflammation and tissue damage.
Eigenschaften
IUPAC Name |
N-[(E)-3-(cyclohexylamino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(21-15-7-2-1-3-8-15)16(12-14-6-4-10-20-13-14)22-19(24)17-9-5-11-25-17/h4-6,9-13,15H,1-3,7-8H2,(H,21,23)(H,22,24)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVKSHOWBZVPHP-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C\C2=CN=CC=C2)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.